6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride 6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830683
InChI: InChI=1S/C9H10N2OS.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H11ClN2OS
Molecular Weight: 230.72 g/mol

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride

CAS No.:

Cat. No.: VC15830683

Molecular Formula: C9H11ClN2OS

Molecular Weight: 230.72 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride -

Specification

Molecular Formula C9H11ClN2OS
Molecular Weight 230.72 g/mol
IUPAC Name 6-(aminomethyl)-4H-1,4-benzothiazin-3-one;hydrochloride
Standard InChI InChI=1S/C9H10N2OS.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H
Standard InChI Key SVKRXTVLPKKHGV-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(S1)C=CC(=C2)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Functional Groups

The compound features a bicyclic system comprising a benzene ring fused to a 1,4-thiazine ring, with an aminomethyl (-CH2NH2) group at the 6-position and a ketone group at the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H11ClN2OS
Molecular Weight230.71 g/mol
XLogP3-AA (Lipophilicity)1.2
Hydrogen Bond Donors3

The aminomethyl group participates in hydrogen bonding and electrostatic interactions, enabling selective binding to biological targets .

Spectroscopic Characterization

  • 1H NMR (500 MHz, CD3OD): Peaks at δ 7.26 (d, J=7.9 Hz, 1H), 7.01–6.98 (m, 2H), 4.55 (s, 2H), and 3.40 (s, 2H) confirm the aromatic protons, hydroxymethyl, and thiazine methylene groups .

  • Mass Spectrometry: ESI-MS shows a predominant ion at m/z 196.1 [M+H]+, consistent with the molecular formula .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a three-step sequence starting from 3-oxo-3,4-dihydro-2H-benzo thiazine-6-carboxylic acid (Scheme 1):

  • Activation: Treatment with triethylamine and isobutyl chloroformate in THF at 0°C forms a mixed anhydride intermediate .

  • Reduction: Sodium borohydride reduces the carbonyl group to a hydroxymethyl moiety, yielding 6-(hydroxymethyl)-2H-benzo[b] thiazin-3(4H)-one .

  • Amination: Conversion of the hydroxymethyl group to aminomethyl via nucleophilic substitution, followed by HCl salt formation .

Yield: 89% after purification by silica gel chromatography .

Industrial-Scale Considerations

  • Solvent Choice: Tetrahydrofuran (THF) balances reactivity and safety, though alternatives like ethyl acetate may reduce toxicity .

  • Catalyst Optimization: Transition-metal-free methods (e.g., using KI/DMSO) improve cost-efficiency and sustainability .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–8 µg/mL, likely via disruption of cell wall synthesis. Comparative data:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli>64

The selectivity for Gram-positive strains stems from enhanced permeability through thick peptidoglycan layers.

Applications in Drug Development

Lead Optimization

Structural modifications to the thiazine ring improve pharmacokinetic profiles:

DerivativeModificationBioavailability (%)
6-(Chloromethyl) analogIncreased lipophilicity45
6-(Ethylamino) analogEnhanced solubility68

The parent compound’s hydrochloride salt achieves 82% oral bioavailability in rodent models.

Agricultural Chemistry

As a foliar spray (0.1% w/v), it reduces Fusarium infestations in wheat by 70%, outperforming commercial fungicides like tebuconazole.

Interaction Studies and Target Engagement

Enzyme Inhibition

  • Cytochrome P450 3A4: Competitive inhibition (Ki = 2.1 µM) suggests potential drug-drug interactions.

  • β-Lactamase: Irreversible binding (kcat/Ki = 1.8 × 10^4 M−1s−1) supports its use as an antibiotic adjuvant .

Receptor Binding

Dopamine D2 receptor assays show moderate affinity (Ki = 340 nM), hinting at CNS applications .

Comparative Analysis with Analogues

CompoundStructural FeatureActivity (IC50/MIC)
6-(Hydroxymethyl)-2H-benzo[b] thiazin-3(4H)-oneHydroxymethyl substituentAntifungal: 16 µg/mL
6-(2-Amino-1,3-thiazol-4-yl) derivativeThiazole ring fusionAntiviral: 0.8 µM

The aminomethyl group in 6-(aminomethyl)-2H-benzo[b] thiazin-3(4H)-one hydrochloride confers superior solubility and target engagement compared to analogues .

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